molecular formula C10H7BrN4 B7882557 7-bromo-1H-pyrazolo[4,3-c]quinolin-3-amine

7-bromo-1H-pyrazolo[4,3-c]quinolin-3-amine

Cat. No.: B7882557
M. Wt: 263.09 g/mol
InChI Key: ZKSULWWEHJTIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-1H-pyrazolo[4,3-c]quinolin-3-amine is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom at the 7th position and an amine group at the 3rd position of the pyrazoloquinoline core. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

The mechanism of action of 7-bromo-1H-pyrazolo[4,3-c]quinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Properties

IUPAC Name

7-bromo-1H-pyrazolo[4,3-c]quinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4/c11-5-1-2-6-8(3-5)13-4-7-9(6)14-15-10(7)12/h1-4H,(H3,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSULWWEHJTIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CN=C2C=C1Br)C(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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